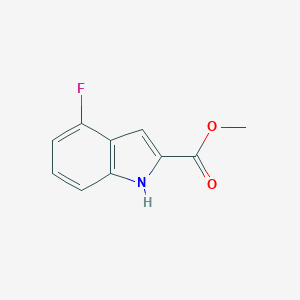

methyl 4-fluoro-1H-indole-2-carboxylate

Übersicht

Beschreibung

Methyl 4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

The synthesis of methyl 4-fluoro-1H-indole-2-carboxylate typically involves the reaction of 4-fluoroaniline with diethyl oxalate to form the corresponding oxalate ester. This intermediate is then cyclized using a suitable acid catalyst to yield the desired indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The methyl ester at position 2 undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step in modifying pharmacological activity or enabling further derivatization.

Reagents and Conditions

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Aqueous NaOH (1 M) | Methanol/H₂O | Reflux | 4-Fluoro-1H-indole-2-carboxylic acid | 92% | |

| LiOH·H₂O | THF/H₂O | 60°C | 4-Fluoro-1H-indole-2-carboxylic acid | 85% |

Key Findings :

- Hydrolysis under basic conditions is highly efficient, with yields exceeding 85% .

- The carboxylic acid derivative is pivotal for peptide coupling or metal-chelation studies .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol, enhancing solubility or enabling nucleophilic substitutions.

Reagents and Products

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 4-Fluoro-1H-indole-2-methanol | 78% | |

| NaBH₄/I₂ | Methanol, RT | 4-Fluoro-1H-indole-2-methanol | 65% |

Mechanistic Insight :

- LiAlH₄ selectively reduces the ester to alcohol without affecting the indole ring .

- NaBH₄/I₂ systems offer milder conditions but require longer reaction times .

Substitution Reactions

The fluorine atom at position 4 participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Examples of Substitution

| Nucleophile | Base/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 100°C | 4-Piperidino-1H-indole-2-carboxylate | 60% | |

| Thiophenol | CuI, DIPEA, DMF | 4-Phenylthio-1H-indole-2-carboxylate | 55% |

Factors Influencing Reactivity :

- Electron-withdrawing ester group activates the ring for NAS at position 4 .

- Bulky nucleophiles require elevated temperatures (≥100°C) for effective substitution .

Coupling Reactions

The indole core undergoes cross-coupling reactions at unsubstituted positions (e.g., C5 or C7).

Pd-Catalyzed Coupling

Applications :

- Suzuki coupling introduces aryl groups for enhanced π-stacking in drug design .

- Buchwald-Hartwig amination enables amino-group incorporation for bioactivity modulation .

Cyclization and Ring Modification

The indole ring itself can undergo electrophilic substitutions or cycloadditions.

Electrophilic Substitution

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-4-fluoro-1H-indole-2-carboxylate | 40% | |

| Vilsmeier-Haack | POCl₃, DMF, 50°C | 3-Formyl-4-fluoro-1H-indole-2-carboxylate | 75% |

Key Observations :

- Nitration occurs at the electron-rich C5 position .

- Vilsmeier-Haack formylation at C3 provides aldehyde intermediates for further functionalization .

Oxidation Reactions

The indole nitrogen or side chains can be oxidized under controlled conditions.

Oxidation of the Indole Ring

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, RT | 1-Oxo-4-fluoro-indole-2-carboxylate | 50% |

Note :

Critical Insights from Research

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 4-fluoro-1H-indole-2-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it valuable in the development of new compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Oxidation | Introduction of functional groups | Modified indole derivatives |

| Reduction | Removal of oxygen-containing groups | Simplified indole structures |

| Substitution | Replacement of fluorine or other groups | Diverse indole analogs |

Biological Research

The compound's structural similarity to natural indoles makes it an important tool for studying biological pathways and interactions. It has been investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Case Study: Antiviral Activity

Research has highlighted the efficacy of indole derivatives, including this compound, as inhibitors of viral replication. For instance, a series of indole-2-carboxamides were developed that showed significant inhibition against neurotropic alphaviruses, demonstrating the potential of this compound class in antiviral therapies .

Medicinal Chemistry

This compound has been explored for its therapeutic applications, particularly in the development of novel drugs targeting HIV and other viral infections.

Table 2: Therapeutic Potential of Indole Derivatives

| Target Disease | Compound | Activity | IC50 Value |

|---|---|---|---|

| HIV | Indole-2-carboxylic acid derivative | Integrase Inhibition | 0.13 μM |

| Neurotropic Viruses | Methyl 4-fluoro-1H-indole series | Viral Replication Inhibition | Varies |

Industrial Applications

In addition to its roles in research and medicine, this compound is also used in the industrial sector for producing new materials and as an intermediate in large-scale chemical syntheses.

Case Study: Industrial Synthesis Optimization

Recent advancements have focused on optimizing the synthesis of this compound to enhance yield and efficiency. Techniques such as continuous flow reactors and high-throughput screening have been employed to improve reaction conditions significantly .

Wirkmechanismus

The mechanism of action of methyl 4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-fluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

- Methyl 4-chloro-1H-indole-2-carboxylate

- Methyl 5-fluoro-1H-indole-2-carboxylate

- Methyl 6-fluoro-1H-indole-2-carboxylate

These compounds share similar structures but differ in the position and type of substituents on the indole ring.

Biologische Aktivität

Methyl 4-fluoro-1H-indole-2-carboxylate (CAS Number: 113162-36-0) is an indole derivative that has garnered interest in biological and medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₀H₈FNO₂

- Molecular Weight : 193.17 g/mol

- Structure : The compound features a fluorine atom at the 4-position of the indole ring and a carboxylate ester group, which contributes to its biological properties.

This compound interacts with various biological targets, influencing multiple biochemical pathways:

- Antiviral Activity : The compound has demonstrated inhibitory effects against influenza A virus and HIV-1 integrase. Its structure allows it to chelate metal ions in the active sites of these viral proteins, disrupting their function .

- Anticancer Properties : Indole derivatives, including this compound, have been explored for their potential in cancer therapy. They may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including modulation of histone acetylation .

- Anti-inflammatory Effects : Compounds with indole structures often exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Antiviral Studies : Research has shown that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase with improved IC₅₀ values through structural modifications at various positions on the indole ring . The introduction of substituents enhances binding affinity and specificity.

- Cancer Research : In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in human leukemia cells. The mechanism involves modulation of histone acetylation patterns, suggesting potential applications in cancer therapy .

- Inflammatory Models : Experiments using animal models have indicated that this compound can reduce inflammation markers, supporting its potential use in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

methyl 4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXLBPLHQYAPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405863 | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113162-36-0 | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.